4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
Description
BenchChem offers high-quality 4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-12-4-6-14(7-5-12)17(23)22-18(24)16(21-19(22,2)3)13-8-10-15(20)11-9-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWYUUAWDMIUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a thione derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a bromophenyl group and a thione functional group that are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The presence of the thione group in the compound enhances its interaction with microbial targets.
Case Study: Antibacterial Activity
A study on similar thiazole and imidazole derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure suggests it may also exhibit similar antibacterial properties due to the presence of the bromophenyl moiety, which is known to enhance lipophilicity and membrane permeability .
| Compound | Activity (IC50) | Reference |
|---|---|---|
| 4-(4-bromophenyl)-thiazol-2-amine | Comparable to norfloxacin | |
| 4-(4-bromophenyl)-imidazole | Active against MRSA |
Anticancer Activity
The anticancer potential of thione derivatives has been explored extensively. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.
Research indicates that compounds similar to this one can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. The presence of multiple aromatic rings enhances the compound's ability to intercalate DNA and disrupt replication processes .
Case Study: Cytotoxicity Assays
In vitro studies have shown that related imidazole derivatives exhibit cytotoxic effects against various cancer cell lines:
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound may exhibit additional biological activities such as:
- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant properties, which could contribute to their overall therapeutic potential.
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
